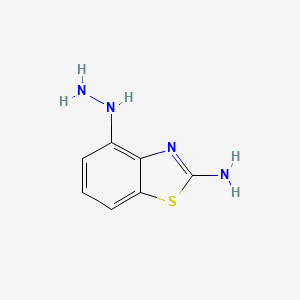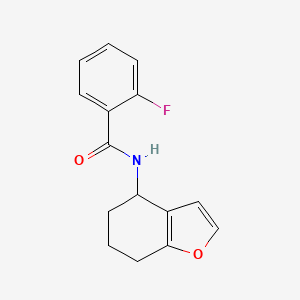
1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of aziridinyl groups and a dioxane moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Aziridinyl Groups: Aziridinyl groups can be introduced via nucleophilic substitution reactions using aziridine and suitable leaving groups.
Attachment of the Dioxane Moiety: The dioxane moiety can be attached through a series of condensation reactions involving dioxane derivatives and the triazine core.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and catalysts to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine ring or the aziridinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)- involves its interaction with molecular targets and pathways. The aziridinyl groups may interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The triazine core can also participate in binding interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: The parent compound with a simple triazine ring.
Melamine: A triazine derivative with amino groups.
Cyanuric Chloride: A triazine derivative used as an intermediate in organic synthesis.
Uniqueness
1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)- is unique due to the presence of aziridinyl groups and a dioxane moiety, which impart distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
67026-13-5 |
|---|---|
Molekularformel |
C13H20N6O2 |
Molekulargewicht |
292.34 g/mol |
IUPAC-Name |
4,6-bis(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H20N6O2/c1-13(2)20-7-9(8-21-13)14-10-15-11(18-3-4-18)17-12(16-10)19-5-6-19/h9H,3-8H2,1-2H3,(H,14,15,16,17) |
InChI-Schlüssel |
VMMDEBKTKMPGCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


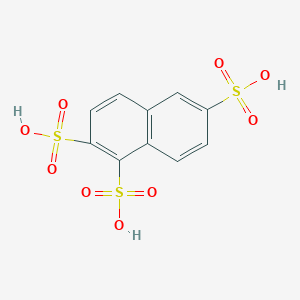
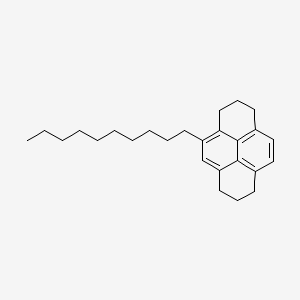
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
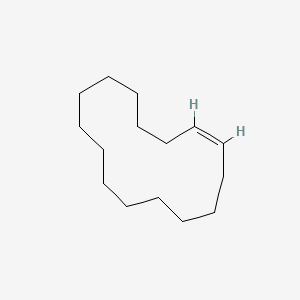
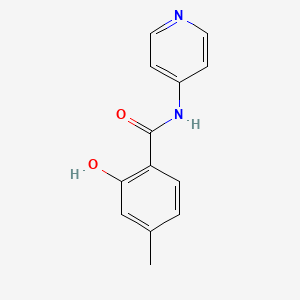
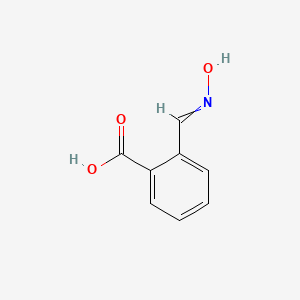
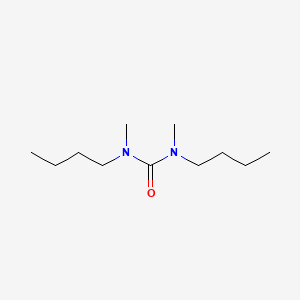
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
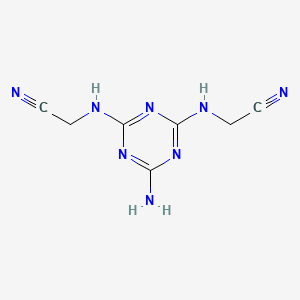
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
